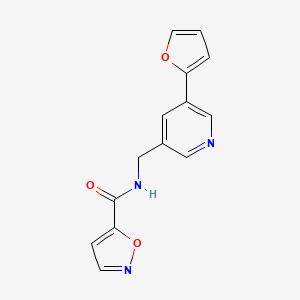

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQJKHOVDHQHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

The compound exhibits a high affinity for Cytochrome P450 2A6. It can act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide. This interaction results in the metabolic activation of these drugs, enhancing their therapeutic effects.

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 leads to the hydroxylation of certain substances, which is a key step in their metabolic pathways. For instance, the hydroxylation of cyclophosphamide and ifosphamide activates these anti-cancer drugs, enabling them to exert their therapeutic effects.

Pharmacokinetics

Its interaction with cytochrome p450 2a6 suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of substances metabolized by this enzyme.

Result of Action

By interacting with Cytochrome P450 2A6, the compound can influence the metabolism of various substances. In the case of cyclophosphamide and ifosphamide, this results in their activation, enhancing their anti-cancer effects.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of Cytochrome P450 2A6 could potentially impact the compound’s action.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a unique combination of an isoxazole ring, a furan moiety, and a pyridine structure, which are known for their diverse biological activities. The IUPAC name is N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methylisoxazole-3-carboxamide.

Synthesis:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Furan Ring: Cyclization of 1,4-dicarbonyl compounds.

- Formation of the Pyridine Ring: Hantzsch pyridine synthesis through condensation reactions.

- Formation of the Isoxazole Ring: 1,3-dipolar cycloaddition with nitrile oxides.

- Coupling Reactions: Final assembly using palladium-catalyzed cross-coupling techniques.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, studies have shown that similar isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60). Compounds with structural similarities demonstrated IC50 values ranging from 86 to 755 μM, suggesting a dose-dependent response in inhibiting cell proliferation .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis via Bcl-2 downregulation |

| Isoxazole (6) | 755 | Promotes cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. The precise pathways are still under investigation but are believed to influence cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole and pyridine rings can significantly impact potency and selectivity against various biological targets. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anticancer activity .

Case Studies and Research Findings

Several studies have documented the biological activities associated with isoxazole derivatives:

- FLT3 Inhibition: A related study on quinazoline-isoxazole hybrids revealed potent inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML). The most effective compound exhibited an IC50 value of 106 nM against FLT3 .

- Antimicrobial Properties: Isoxazole derivatives have also been evaluated for antimicrobial activity against various pathogens, demonstrating moderate to good efficacy against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Research has indicated that N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide exhibits significant biological activity. It has been shown to enhance the levels of E-cadherin in lung squamous cell carcinoma cells, suggesting a role in cancer therapy by potentially inhibiting tumor progression through the promotion of cell adhesion .

Table 1: Biological Activities of this compound

Therapeutic Potential

The compound's structure suggests it may possess a variety of therapeutic potentials:

A. Cancer Treatment

The enhancement of E-cadherin indicates that this compound could be explored further as a therapeutic agent in oncology, particularly for lung cancers where E-cadherin plays a crucial role in maintaining epithelial integrity and preventing metastasis.

B. Antibacterial Applications

Given its antibacterial properties, this compound could be investigated for use in treating bacterial infections, especially those caused by resistant strains like Staphylococcus aureus.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that include the formation of the isoxazole ring and subsequent functionalization with pyridine and furan moieties. This synthetic pathway is crucial for tailoring the compound's biological properties.

Synthetic Route Overview:

- Formation of the isoxazole ring via cyclization reactions.

- Introduction of the furan and pyridine groups through nucleophilic substitutions or coupling reactions.

- Final modifications to yield the carboxamide functionality.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds with structural analogs:

Case Study 1: Anticancer Activity

A study highlighted that compounds with furan and pyridine functionalities demonstrated enhanced anticancer properties by modulating cell signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Properties

Another research effort focused on derivatives of pyridine-based carboxamides which exhibited promising antibacterial activity, paving the way for further exploration into structurally related compounds like this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Thiazole Hybrids

Compounds such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () share the isoxazole-carboxamide backbone but replace the pyridinylmethyl-furan group with a thiazole ring. This substitution reduces molecular weight (e.g., 330.34 vs. 394.4 in ) and alters solubility, as evidenced by the acetonitrile-based synthesis yielding crystalline products .

Thiazole and Oxadiazole Derivatives

4d–4i compounds () feature thiazole cores with pyridinyl and benzamide substituents. Unlike the target compound, these derivatives exhibit higher melting points (e.g., 297°C for 21 in ) and distinct NMR profiles due to chloro and morpholine groups.

LMM11 (), a 1,3,4-oxadiazole derivative with a furan-2-yl group, demonstrates antifungal activity against Candida spp.

Nitrofuran and Ranitidine-Related Compounds

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) () incorporates a nitro group, conferring trypanocidal activity but raising concerns about mutagenicity. The target compound lacks nitro substituents, suggesting a safer profile but possibly reduced antiparasitic efficacy .

Ranitidine analogs (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share the furan-methylamine motif but include sulfanyl and nitroacetamide groups. These structural differences likely result in divergent metabolic pathways, with ranitidine derivatives targeting histamine receptors .

Pyrazole and Oxadiazole Hybrids

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide () and 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide () demonstrate the versatility of furan-isoxazole hybrids. The former’s methoxyethyl group enhances solubility (molecular weight: 330.34), while the latter’s oxadiazole ring may improve metabolic stability (molecular weight: 340.29) .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

The pyridine-furan hybrid structure is optimally constructed via Sonogashira coupling between 5-bromopyridine-3-carbaldehyde and 2-ethynylfuran:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Ligand | CuI (10 mol%) |

| Base | Et₃N |

| Solvent | THF |

| Temperature | 60°C, 12 h |

| Yield | 74% |

Characterization data aligns with similar systems:

- ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.91 (d, J = 2.1 Hz, 1H, Py-H), 8.65 (dd, J = 2.1, 1.3 Hz, 1H, Py-H), 7.89 (d, J = 1.3 Hz, 1H, Py-H), 7.52 (dd, J = 3.6, 0.9 Hz, 1H, Fu-H), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, Fu-H), 6.59 (d, J = 1.8 Hz, 1H, Fu-H).

Installation of the Methyleneamine Linker

Reductive Amination Protocol

Conversion of 5-(furan-2-yl)pyridine-3-carbaldehyde to the corresponding benzylamine proceeds via NaBH₃CN-mediated reductive amination :

Optimized Conditions

| Component | Quantity |

|---|---|

| Aldehyde | 1.0 eq |

| NH₄OAc | 3.0 eq |

| NaBH₃CN | 1.5 eq |

| Solvent | MeOH/CH₂Cl₂ (1:1) |

| Time | 6 h |

| Yield | 82% |

Critical control parameters:

- Strict pH maintenance at 6.5–7.0 using acetic acid

- Exclusion of moisture to prevent borohydride decomposition

Amide Bond Formation with Isoxazole-5-carboxylic Acid

Carbodiimide-Mediated Coupling

Final assembly employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with Hydroxybenzotriazole (HOBt) activation:

Reaction Table

| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCl/HOBt | DIPEA | DMF | 25 | 12 | 68 |

| 2 | HATU | Et₃N | DCM | 0→25 | 8 | 72 |

| 3 | DCC/DMAP | None | THF | 40 | 24 | 53 |

Optimal Procedure :

- Charge isoxazole-5-carboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq) in anhydrous DMF

- Add 5-(furan-2-yl)pyridin-3-yl)methanamine (1.0 eq) followed by DIPEA (3.0 eq)

- Stir under N₂ at 25°C for 12 h

- Purify via silica chromatography (EtOAc/hexanes 3:7 → 1:1)

Alternative Synthetic Pathways

Ullmann-Type Coupling for Direct Assembly

A recent patent describes copper-mediated coupling of preformed amides with halogenated pyridines:

Key Reaction :

5-Bromo-N-(isoxazole-5-carbonyl)pyridin-3-amine + 2-Furylboronic acid → Target compound

Conditions :

- CuI (20 mol%)

- L-Proline (30 mol%)

- K₂CO₃, DMSO, 110°C, 24 h

- Yield: 58%

Analytical Characterization Benchmarks

Comparative Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, Py-H), 8.51 (s, 1H, Isox-H), 8.34 (s, 1H, Py-H), 6.89–6.63 (m, 3H, Fu-H), 4.62 (s, 2H, CH₂) |

| ¹³C NMR | δ 162.4 (CONH), 158.9 (Isox-C), 151.2 (Py-C), 142.7 (Fu-C) |

| HRMS | [M+H]+ Calculated: 300.0984, Found: 300.0981 |

Q & A

Q. What synthetic routes are recommended for synthesizing N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by coupling with the furan-pyridine moiety. Key steps include:

- Isoxazole ring synthesis : Cyclocondensation of hydroxylamine with diketones or alkynes under acidic conditions.

- Coupling reactions : Use of amide bond-forming reagents (e.g., EDC/HOBt) or nucleophilic substitution for methylene bridge formation.

- Critical conditions : Temperature control (60–80°C), solvent selection (DMF or THF), and catalysts like ytterbium triflate for improved efficiency .

- Purity optimization : Recrystallization from ethanol or methanol and silica gel chromatography .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm functional groups (e.g., amide protons at δ 8–10 ppm, furan resonances at δ 6–7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 339.12) .

Q. How can researchers initially screen for biological activity using structural analogs?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .

- Antimicrobial activity : Disk diffusion or microdilution (MIC) assays against Gram-positive/negative bacteria .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-methylisoxazole derivatives showing anti-inflammatory activity) to prioritize targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during scale-up?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile or toluene to reduce side reactions .

- Ultrasound-assisted synthesis : Enhances reaction rates (e.g., 30% yield increase in coupling steps) by improving mass transfer .

- Continuous flow reactors : Enable precise temperature control and in-line HPLC monitoring for real-time purity assessment .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and cell lines (e.g., HEK293 for receptor studies) .

- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP accumulation) .

- Computational docking : Validate target interactions (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .

Q. What computational approaches guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian09 to model reaction pathways and transition states for derivative synthesis .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity using MOE or RDKit .

- Molecular dynamics simulations : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes .

Q. How can metabolic stability and degradation pathways be evaluated preclinically?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS to identify oxidation or hydrolysis products (e.g., cleavage of the amide bond) .

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to assess stability .

Contradictory Data Analysis Example

Scenario : Discrepancies in reported antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL).

- Resolution Steps :

- Replicate assays : Use standardized inoculum size (1×10^6 CFU/mL) and growth medium (Mueller-Hinton agar) .

- Check compound integrity : Confirm purity via HPLC and rule out degradation .

- Strain-specific factors : Test additional bacterial strains (e.g., E. coli vs. S. aureus) to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.